molecular formula C13H24N4S B4629910 N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea

N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea

Cat. No.: B4629910
M. Wt: 268.42 g/mol
InChI Key: JESVEOCLHXHPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea is a useful research compound. Its molecular formula is C13H24N4S and its molecular weight is 268.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.17216796 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Applications

One study highlighted the role of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave-accelerated green chemistry in promoting the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This process benefits from additional rate enhancement through microwave irradiation, illustrating the compound's utility in facilitating efficient chemical transformations in green chemistry applications (Shieh et al., 2001).

Catalysis in Organic Synthesis

Another research application involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an effective nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate (DMC). This demonstrates the compound's utility in organic synthesis, particularly in synthesizing methyl esters with acid-sensitive functionalities (Shieh et al., 2002).

Polymer Chemistry

In polymer chemistry, DBU has been utilized as a ligand for atom transfer radical polymerization (ATRP), showcasing its role in the polymerization of (meth)acrylates and styrene. This application underlines the compound's importance in producing polymers with controlled molecular weights and low polydispersity indexes, a crucial aspect of polymer science (Fournier et al., 2005).

Chemical Recycling

DBU also finds application in the chemical recycling of poly(bisphenol A carbonate) by catalyzing its alcoholysis. This process is significant for the valorization of waste polymers, illustrating the compound's contribution to sustainability and environmental protection efforts (Quaranta et al., 2017).

Properties

IUPAC Name

1-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4S/c1-3-13-8-16-4-5-17(9-13)7-10(6-16)11(13)15-12(18)14-2/h10-11H,3-9H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESVEOCLHXHPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN3CCN(C1)CC(C3)C2NC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea
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N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea
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N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea
Reactant of Route 4
N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea
Reactant of Route 5
Reactant of Route 5
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N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea

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